N-(1-phenylethyl)propan-1-amine
Overview
Description
N-(1-phenylethyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethyl group attached to a propan-1-amine backbone
Mechanism of Action
Target of Action
N-(1-phenylethyl)propan-1-amine, a derivative of the phenethylamine and amphetamine chemical classes, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a crucial pharmacological target for the discovery of treatments for methamphetamine use disorder .
Mode of Action
The compound interacts with its target, VMAT2, by inhibiting its function . This inhibition reduces the neurochemical and behavioral effects of methamphetamine . The compound’s interaction with VMAT2 is selective, suggesting it may have low abuse liability .
Biochemical Pathways
The compound affects the biochemical pathways involving the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . By inhibiting VMAT2, it disrupts the normal function of these pathways, leading to changes in neurotransmitter levels and neuronal activity .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter systems. By inhibiting VMAT2, the compound reduces the release of dopamine, a neurotransmitter involved in reward and motivation . This can lead to changes in behavior, such as reduced hyperactivity in methamphetamine-sensitized rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-phenylethyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with propan-1-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst . Another method includes the condensation of 4-aminodiphenylamine with acetophenone, followed by catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
N-(1-phenylethyl)propan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a phenylethyl group, known for its stimulant properties.
Amphetamine: A derivative of phenethylamine with additional methyl groups, widely used as a central nervous system stimulant.
Methamphetamine: Similar to amphetamine but with a higher potency and longer duration of action.
Uniqueness
N-(1-phenylethyl)propan-1-amine is unique due to its specific structural features and its potential as a sigma-1 receptor ligand. Unlike phenethylamine and its derivatives, this compound has a propan-1-amine backbone, which may confer distinct pharmacological properties and applications.
Properties
IUPAC Name |
N-(1-phenylethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOWUQJOBIHPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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